molecular formula C32H23BrN2O6 B15033026 2-(3,4-dimethylphenyl)-2-oxoethyl 2-(3-{[(4-bromophenyl)carbonyl]amino}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(3,4-dimethylphenyl)-2-oxoethyl 2-(3-{[(4-bromophenyl)carbonyl]amino}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B15033026
M. Wt: 611.4 g/mol
InChI Key: DZNHZNNSLUOENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylphenyl)-2-oxoethyl 2-[3-(4-bromobenzamido)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromobenzamide group, a dimethylphenyl group, and an isoindole carboxylate group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-2-oxoethyl 2-[3-(4-bromobenzamido)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps:

    Formation of the Bromobenzamide Intermediate: The initial step involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 3,4-dimethylaniline to produce 4-bromobenzamide.

    Synthesis of the Isoindole Derivative: The next step involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole derivative.

    Coupling Reaction: Finally, the bromobenzamide intermediate is coupled with the isoindole derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom in the bromobenzamide group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-2-oxoethyl 2-[3-(4-bromobenzamido)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromobenzamide group can play a crucial role in binding to specific proteins, while the isoindole carboxylate group may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenyl)-2-oxoethyl 2-[3-(4-chlorobenzamido)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
  • 2-(3,4-Dimethylphenyl)-2-oxoethyl 2-[3-(4-fluorobenzamido)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Uniqueness

The presence of the bromine atom in the bromobenzamide group distinguishes this compound from its analogs with different halogen atoms

Properties

Molecular Formula

C32H23BrN2O6

Molecular Weight

611.4 g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-[3-[(4-bromobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C32H23BrN2O6/c1-18-6-7-21(14-19(18)2)28(36)17-41-32(40)22-10-13-26-27(15-22)31(39)35(30(26)38)25-5-3-4-24(16-25)34-29(37)20-8-11-23(33)12-9-20/h3-16H,17H2,1-2H3,(H,34,37)

InChI Key

DZNHZNNSLUOENH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.